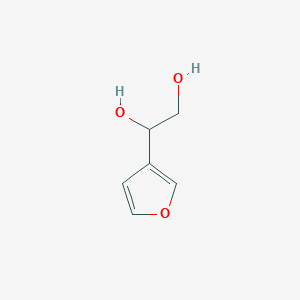
1-(Furan-3-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-3-yl)ethane-1,2-diol is an organic compound featuring a furan ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the diol functionality, making it a versatile intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often employing a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity . Another method involves the enantioselective synthesis using chiral catalysts, which allows for the production of enantiopure 1-(2-furanyl)-1,2-ethanediol .
Industrial Production Methods: Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in large-scale production .
化学反応の分析
Types of Reactions: 1-(Furan-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in hydrogenated furan derivatives.
Substitution: Yields halogenated derivatives or other substituted products.
科学的研究の応用
1-(Furan-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1-(Furan-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The diol functionality allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions, further contributing to its versatility .
類似化合物との比較
1,2-bis(furan-2-yl)ethane-1,2-diol: Another diol with two furan rings, offering different reactivity and applications.
1-(Furan-2-yl)ethane-1,2-diol: A similar compound with the furan ring at a different position, affecting its chemical properties and reactivity.
特性
CAS番号 |
61063-45-4 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
1-(furan-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2 |
InChIキー |
JDSSSVRENSVVLU-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
